ROS-generating agent 1

Anticancer Lung Cancer Selectivity Index

Researchers require selective TrxR inhibitors that induce ROS-dependent apoptosis and ferroptosis without off-target toxicity. ROS-generating agent 1 (Compound 2c) is a validated chemical probe with unique piperidone linker and meta-CF3 substitution. - **Target engagement**: Covalently modifies Sec-498 residue of TrxR, converting it into an ROS generator. - **Potency & selectivity**: NCI-H460 cells IC50 = 0.44 µM; Selectivity Index = 32.0. - **In vivo validation**: Suppresses tumor growth in NCI-H460 xenograft model without hepatotoxicity or nephrotoxicity. Supplied as lyophilized powder; soluble in DMSO (33.33 mg/mL). Ideal for NSCLC redox biology, ferroptosis-apoptosis crosstalk, and ADC payload development.

Molecular Formula C21H15F6NO
Molecular Weight 411.3 g/mol
Cat. No. B10861369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROS-generating agent 1
Molecular FormulaC21H15F6NO
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC(=CC=C2)C(F)(F)F)C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)CN1
InChIInChI=1S/C21H15F6NO/c22-20(23,24)17-5-1-3-13(9-17)7-15-11-28-12-16(19(15)29)8-14-4-2-6-18(10-14)21(25,26)27/h1-10,28H,11-12H2/b15-7+,16-8+
InChIKeyTYFLQYACVDKVSI-BGPOSVGRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ROS-generating agent 1: Covalent TrxR Inhibition


ROS-generating agent 1 (also referred to as Compound 2c; CAS: 2369030-41-9; molecular formula: C21H15F6NO; molecular weight: 411.34) is a synthetic mono-carbonyl curcumin analog characterized by a piperidone linker and meta-trifluoromethyl substituted aromatic rings [1]. The compound functions as a pro-oxidative anticancer agent (PAA) by covalently modifying the selenocysteine-498 (Sec-498) residue in the C-terminal active site of thioredoxin reductase (TrxR), thereby converting the enzyme into a reactive oxygen species (ROS) generator [1]. This mechanism is designed to exploit the intrinsic oxidative stress and TrxR overexpression found in cancer cells, enabling selective induction of ROS-dependent apoptosis and ferroptosis [1].

ROS-generating agent 1: Why Substitution Fails


Generic substitution with other TrxR inhibitors or ROS-inducing agents is scientifically unsound due to ROS-generating agent 1's unique combination of structural features and its resulting potency-selectivity profile. Its specific design—a piperidone linker with meta-CF3 substitution—is directly linked to its ability to covalently modify the Sec-498 residue of TrxR with high efficiency, a mode of inhibition that is both potent and mechanistically distinct from non-covalent inhibitors or agents that induce ROS through other pathways (e.g., GPX4 inhibition or general oxidative stress) [1]. While many TrxR inhibitors show cytotoxicity in NCI-H460 cells (e.g., IC50 values ranging from ~0.6 µM to >7.8 µM), they often lack comparable selectivity indices, which are critical for minimizing off-target toxicity and defining a useful therapeutic window [2]. Furthermore, the compound's dual induction of both apoptosis and ferroptosis in a ROS-dependent manner is a specific downstream consequence of its precise target engagement, a functional outcome not guaranteed by other molecules simply classified as 'ROS inducers' or 'ferroptosis activators' [1].

ROS-generating agent 1: Potency, Selectivity & In Vivo Evidence


Potency vs. 5-FU & Camptothecin in NSCLC

ROS-generating agent 1 demonstrates significantly higher potency and selectivity against NCI-H460 non-small cell lung cancer (NSCLC) cells compared to the standard chemotherapeutic agents 5-fluorouracil (5-FU) and camptothecin. While the study directly asserts that compound 2c (ROS-generating agent 1) was 'more potent and selective than the conventional chemotherapeutic agents (5-fluorouracil and camptothecin)', specific IC50 values for these comparators were not provided in the primary study [1]. Cross-referencing with independent studies confirms this claim: for 5-FU, a reported IC50 in NCI-H460 cells is approximately 3.5 µM (0.46 µg/mL), which is nearly 8-fold higher (less potent) than the 0.44 µM IC50 for ROS-generating agent 1 [2]. For camptothecin, a reported IC50 is 679 nM (0.679 µM), which is also less potent [3].

Anticancer Lung Cancer Selectivity Index

Cancer Cell Selectivity vs. TrxR Inhibitors

ROS-generating agent 1 exhibits a high selectivity index (SI) of 32.0 for killing NCI-H460 cancer cells over MRC-5 normal lung fibroblasts [1]. This contrasts sharply with many other TrxR inhibitors, which often demonstrate poor selectivity, a major limitation for their clinical development. For example, data compiled from various studies show other TrxR inhibitors have selectivity indices ranging from negligible to poor when comparing cancer cell lines (e.g., NCI-H460, MCF-7) to non-cancerous lines (e.g., MCF-10A, HEK-293) [2]. The high SI of 32.0 is a direct result of its mechanism: targeting the overexpressed TrxR in cancer cells to generate ROS, while normal cells with lower TrxR expression and robust antioxidant defenses are less affected [1].

TrxR Inhibitor Selectivity Therapeutic Window

Cytotoxicity in NCI-H460 vs. TrxR Inhibitor Class

ROS-generating agent 1 demonstrates an IC50 of 0.44 µM against the NCI-H460 non-small cell lung cancer cell line [1]. This level of potency is superior to that of many other reported TrxR inhibitors evaluated in the same cell line. For instance, a meta-analysis of TrxR inhibitors reveals that compounds targeting this enzyme in NCI-H460 cells have IC50 values ranging from 0.59 µM to 7.8 µM, with the majority exhibiting IC50 values in the high nanomolar to low micromolar range [2]. The 0.44 µM potency of ROS-generating agent 1 places it among the more potent covalent TrxR inhibitors identified for this cancer model.

Cytotoxicity NSCLC TrxR

In Vivo Tumor Suppression in NCI-H460 Xenograft

In a NCI-H460 cell xenograft tumor model in nude mice, ROS-generating agent 1 (compound 2c) significantly inhibited tumor growth [1]. Critically, this efficacy was achieved without inducing observable toxicity to the liver or kidney of the treated animals, as determined by histopathological examination [1]. This finding is essential because it provides initial in vivo validation of the compound's selective anticancer activity, a key differentiator from many experimental ROS-inducing agents that demonstrate potent in vitro activity but fail to translate to in vivo models due to toxicity or poor pharmacokinetics. The study highlights that the tumor inhibition was accompanied by evidence of in vivo TrxR inhibition and elevated ROS levels in the tumor tissue [1].

Xenograft In Vivo Tumor Growth Inhibition

ROS-generating agent 1: Research & Application Scenarios


TrxR-ROS Cell Death Mechanisms in NSCLC

ROS-generating agent 1 is an optimal chemical probe for dissecting the role of TrxR in regulating redox homeostasis and cell fate decisions in non-small cell lung cancer (NSCLC). Its well-characterized mechanism of action—covalent modification of TrxR's Sec-498 residue to generate ROS—and its potent and selective cytotoxicity profile in NCI-H460 cells (IC50 = 0.44 µM, SI = 32.0) [1] make it ideal for experiments designed to: 1) validate the dependency of specific NSCLC cell lines on the thioredoxin system; 2) delineate the signaling pathways linking TrxR inhibition to ROS-dependent apoptosis and ferroptosis; and 3) identify genetic or metabolic contexts that confer sensitivity or resistance to this specific mode of pro-oxidative stress.

Preclinical Validation of Pro-Oxidative Therapy

This compound serves as a critical tool for preclinical pharmacology and toxicology studies focused on pro-oxidative anticancer agents (PAAs). Its demonstrated ability to suppress tumor growth in a NCI-H460 xenograft model without overt liver or kidney toxicity [1] provides a robust foundation for more advanced in vivo investigations. Researchers can utilize ROS-generating agent 1 to: 1) perform dose-ranging and pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug exposure with TrxR inhibition and intratumoral ROS generation; 2) investigate potential biomarkers of response and resistance in vivo; and 3) evaluate the safety and efficacy of combination therapies pairing this agent with other standard-of-care treatments (e.g., cisplatin, immune checkpoint inhibitors) or targeted agents.

Ferroptosis & Apoptosis Crosstalk Studies

As a defined inducer of both ROS-dependent apoptosis and ferroptosis [1], ROS-generating agent 1 is a valuable asset for research groups studying the molecular interface between these two forms of regulated cell death. Its use, often in combination with specific inhibitors like ferrostatin-1 (ferroptosis inhibitor) or Z-VAD-FMK (pan-caspase inhibitor), allows for the precise dissection of the relative contributions of each death pathway in different cancer models. This application is particularly relevant for understanding the determinants that shift the balance from one death modality to another in response to a defined oxidative stressor.

Targeted & Controlled-Release Formulation Development

The selective anticancer profile of ROS-generating agent 1 makes it a compelling payload for advanced drug delivery systems. Procurement is warranted for formulation scientists aiming to: 1) develop nanoparticle or liposomal formulations to improve the compound's solubility (noted to be 33.33 mg/mL in DMSO ) and enhance tumor accumulation; 2) create stimuli-responsive delivery systems (e.g., ROS-, pH-, or enzyme-sensitive linkers) that release the active agent specifically within the tumor microenvironment; or 3) conjugate the molecule to tumor-targeting ligands (e.g., antibodies, peptides) to create pro-oxidative antibody-drug conjugates (ADCs) with a novel mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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